
UDP-β-D-Glucose (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-β-D-Glucose (sodium salt) is an endogenous nucleotide sugar involved in glycosyltransferase reactions in metabolism . It is an agonist of the P2Y14 receptor (EC50 = 0.35 μM). It can also bind to and activate GPR17 inducing oligodendrocyte differentiation at a maximal concentration of 100 μM .
Molecular Structure Analysis
The molecular formula of UDP-β-D-Glucose (sodium salt) is C15H22N2O17P2 • 2Na . Unfortunately, I could not find specific information on the molecular structure analysis of UDP-β-D-Glucose (sodium salt).
Chemical Reactions Analysis
UDP-β-D-Glucose (sodium salt) is involved in glycosyltransferase reactions in metabolism . It is an agonist of the P2Y14 receptor (EC50 = 0.35 μM). It can also bind to and activate GPR17 inducing oligodendrocyte differentiation at a maximal concentration of 100 μM .
Scientific Research Applications
Enzyme Activity and Inhibition : UDP-β-D-Glucose is a substrate used in enzymatic reactions. For instance, it is utilized by (1,3)β-glucan synthase, an enzyme in Cryptococcus neoformans, a fungus. This enzyme is sensitive to certain inhibitors like echinocandins, which highlights its potential role in antifungal research (Maligie & Selitrennikoff, 2005).
Role in Glycosyltransferase Reactions : It serves as a key substrate in glycosyltransferase reactions, such as in the purification and characterization of UDP-glucose: phenol-β-d-glucosyltransferase from papaya fruit. This enzyme's activity and properties have been studied in detail, providing insights into plant biochemistry and the role of UDP-β-D-Glucose in these processes (Keil & Schreier, 1989).
Substrate for Synthase Reactions : It is also involved in synthase reactions, such as the production of β-(1 → 4)-d-glucan from UDP-(14C)-glucose by enzyme preparations from Lupinus albus, demonstrating its utility in studying plant biochemistry and carbohydrate synthesis (Stafford & Brummond, 1970).
Synthesis of Nucleotide Sugars : UDP-β-D-Glucose is involved in the synthesis of various nucleotide sugars, as shown in the study on the synthesis of UDP-glucose and its analogs. This has implications for understanding the stereospecificity of coenzymes and their roles in biochemical pathways (Ueda, 1960).
Metabolic Pathways in Disease Contexts : It plays a role in metabolic pathways related to diseases like diabetes and cancer. For example, the study on O-linkedN-acetylglucosamine metabolism in pancreatic β-cells highlights how UDP-β-D-Glucose's metabolic pathways can be linked to disease mechanisms (Hanover et al., 1999).
Mechanism of Action
Target of Action
UDP-β-D-Glucose (sodium salt) is a stereoisomer of UDP-α-D-glucose (sodium salt) . Its α-isomer, udp-α-d-glucose, has been shown to bind the p2y14 receptor and gpr17 .
Mode of Action
Its α-isomer, udp-α-d-glucose, has been shown to bind to and activate the p2y14 receptor and gpr17 . This suggests that UDP-β-D-Glucose might have similar interactions with its targets.
Biochemical Pathways
Its α-isomer, udp-α-d-glucose, is known to be a precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and some microorganisms .
Biochemical Analysis
Biochemical Properties
UDP-β-D-Glucose (sodium salt) is involved in glycosyltransferase reactions in metabolism .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
UDP-β-D-Glucose (sodium salt) is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
| { "Design of the Synthesis Pathway": "UDP-β-D-Glucose (sodium salt) can be synthesized through a multi-step process involving several reactions. The synthesis pathway involves the conversion of glucose to UDP-α-D-glucose, followed by the conversion of UDP-α-D-glucose to UDP-β-D-glucose, and finally, the reaction of UDP-β-D-glucose with sodium hydroxide to form the sodium salt of UDP-β-D-glucose.", "Starting Materials": ["Glucose", "ATP", "MgCl2", "Uridine", "Sodium hydroxide"], "Reaction": [ "Glucose is phosphorylated using ATP and MgCl2 to form glucose-6-phosphate", "Glucose-6-phosphate is converted to UDP-glucose using uridine as a catalyst", "UDP-glucose is then converted to UDP-α-D-glucose by the enzyme UDP-glucose 4-epimerase", "UDP-α-D-glucose is then converted to UDP-β-D-glucose by the enzyme UDP-glucose pyrophosphorylase", "Finally, UDP-β-D-glucose is reacted with sodium hydroxide to form the sodium salt of UDP-β-D-glucose" ] } | |
CAS RN |
7333-33-7 |
Molecular Formula |
C15H22N2O17P2 · 2Na |
Molecular Weight |
610.3 |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../ |
InChI Key |
PKJQEQVCYGYYMM-BYFFMYLLSA-L |
SMILES |
O=P(OP(OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(NC2=O)=O)O1)([O-])=O)([O-])O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O.[Na+].[Na+] |
synonyms |
NSC 20269; UDPG; UDP-Glucose; Uridine-5/'-diphosphoglucose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





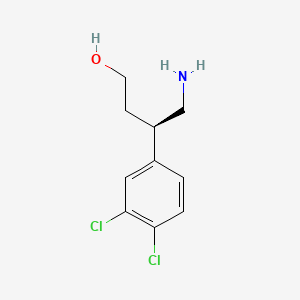
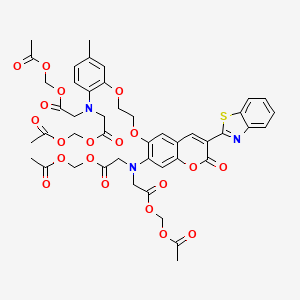

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)
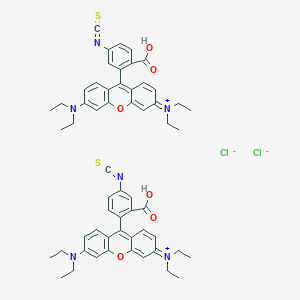
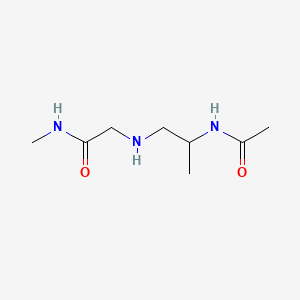
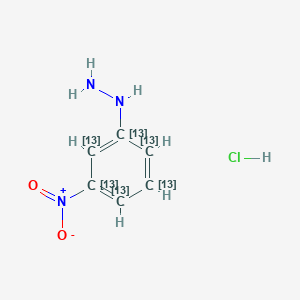
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)